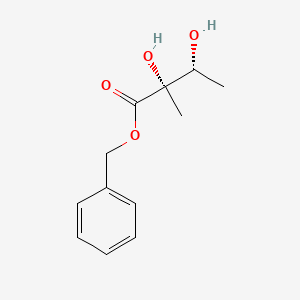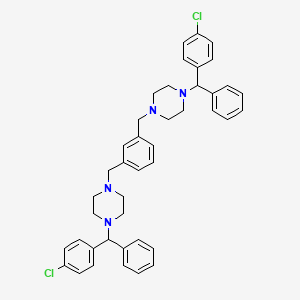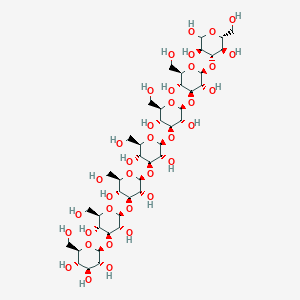
(E,E)-Farnesol 11,11,11,12,12,12-d6
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E,E)-Farnesol is a sesquiterpenoid alcohol with significant potential in industrial and medical applications. It is naturally synthesized in plants from farnesyl diphosphate (FPP) via farnesol synthase. Advances in biotechnology have enabled its production in Escherichia coli through the construction of a farnesol biosynthesis pathway, leveraging the activity of phosphatases like PgpB and YbjG to hydrolyze FPP into farnesol (Wang, Park, Choi, & Kim, 2016).
Synthesis Analysis
Farnesol isomers have been synthesized through various chemical procedures, demonstrating the versatility in its production. A modified Wittig procedure has allowed for the synthesis of the four olefin stereoisomers of farnesol from nerylacetone or geranylacetone, with specific reactions favoring certain isomers (Yu, Kleckley, & Wiemer, 2005). Moreover, a stereoselective synthesis approach using 5-bromo-2-methylpent-2-ene as a starting material highlights the methodological diversity in obtaining farnesol (Shin, 1992).
Molecular Structure Analysis
The molecular structure of (E,E)-farnesol and its esters has been characterized extensively, including by gas chromatography-mass spectrometry (GC-MS) and gas chromatography-infrared spectrometry (GC-IR), identifying it as a major terpenoid constituent in various natural sources. These methods have confirmed the (E,E)-isomer configuration through detailed spectral analysis (Lee et al., 2007).
Chemical Reactions and Properties
Farnesol's chemical versatility is evident in its involvement in quorum sensing mechanisms and its potential as a therapeutic agent due to its anti-biofilm, anti-cancer, and fungicidal properties. Its biological synthesis and the regulation of its production underline its significant role in various physiological processes (Gupta et al., 2019).
Physical Properties Analysis
The phase behavior of farnesol with dimyristoyl phosphatidylcholine (DMPC) has been studied using deuterium NMR, revealing how farnesol affects the physical properties of lipid membranes. This interaction is crucial for understanding farnesol's role in biological membranes and its implications for its biological functions (Rowat & Davis, 2004).
Chemical Properties Analysis
The inhibitory activity of farnesol and its analogues on squalene synthetase has been investigated, demonstrating its potential for influencing cholesterol biosynthesis pathways. This research highlights farnesol's biochemical significance and its impact on essential metabolic pathways (de Montellano et al., 1977).
Wissenschaftliche Forschungsanwendungen
1. Biotechnological Production
(E,E)-Farnesol is synthesized from farnesyl diphosphate (FPP) by farnesol synthase in plants. It has been observed that certain phosphatases, such as PgpB and YbjG in Escherichia coli, can hydrolyze FPP into farnesol. This discovery has led to the development of novel pathways for mass production of farnesol in E. coli, providing a biotechnological approach to synthesizing this compound (Wang, Park, Choi, & Kim, 2016).
2. Environmental and Pest Control Applications
(E,E)-Farnesol and its esters have been identified in the anal scent glands of nutria, a rodent pest. The characterization of these compounds, particularly through gas chromatography-mass spectrometry and infrared spectrometry, has implications for understanding animal communication and possibly developing pest control strategies (Lee et al., 2007).
3. Biofilm Formation and Quorum Sensing
Research has shown that (E,E)-farnesol plays a role in the biofilm formation of various Candida species, indicating its significance in microbial ecology and pathogenesis. This finding is particularly relevant for understanding the development and treatment of infections caused by Candida (Weber et al., 2008).
4. Potential in Cancer Research
The isoprenoid alcohol farnesol has been identified as an effective inducer of apoptosis in various carcinoma cell types. It inhibits tumorigenesis in animal models, suggesting its potential as an anti-tumor agent. The compound's role in regulating key biochemical and cellular processes is a significant focus in cancer research (Joo & Jetten, 2010).
5. Advanced Biofuel Research
Farnesol has been explored as a precursor for advanced biofuel production. Using metabolic engineering in Escherichia coli, pathways have been developed to biosynthesize farnesyl acetate, a potential biofuel, from farnesol. This area of research highlights the versatility of farnesol in renewable energy applications (Guo et al., 2018).
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for (E,E)-Farnesol 11,11,11,12,12,12-d6 involves the conversion of starting materials into intermediate compounds, which are then further transformed into the final product. The key steps in the synthesis pathway include the protection of functional groups, the formation of carbon-carbon bonds, and the deprotection of functional groups.", "Starting Materials": [ "Geranyl diphosphate", "Deuterium oxide", "Sodium borohydride", "Sodium hydroxide", "Hydrochloric acid", "Methanol", "Acetic anhydride", "Pyridine", "Triethylamine", "Methanesulfonic acid", "Sodium bicarbonate", "Sodium chloride", "Water" ], "Reaction": [ "Geranyl diphosphate is reacted with deuterium oxide in the presence of sodium borohydride to form (E,E)-Farnesol 11,11,11,12,12,12-d6", "The product is then treated with sodium hydroxide to remove the phosphate group", "The resulting alcohol is then protected with acetic anhydride and pyridine to form the corresponding acetate", "The acetate is then reduced with sodium borohydride in methanol to form the corresponding alcohol", "The alcohol is then deprotected with methanesulfonic acid and triethylamine to form (E,E)-Farnesol 11,11,11,12,12,12-d6", "The product is purified by extraction with water and drying with sodium chloride" ] } | |
CAS-Nummer |
166447-71-8 |
Produktname |
(E,E)-Farnesol 11,11,11,12,12,12-d6 |
Molekularformel |
C₁₅H₂₀D₆O |
Molekulargewicht |
228.4 |
Synonyme |
(2E,6E)-3,7-Dimethyl-11-(methyl-d3)-2,6,10-dodecatrien-12,12,12-d3-1-ol; (E,E)-3,7-Dimethyl-11-(methyl-d3)-2,6,10-dodecatrien-12,12,12-d3-1-ol |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






